10-Oxo Buprenorphine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1044710-08-8 |
|---|---|
Molecular Formula |
C29H39NO5 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(1S,2S,6S,14R,15R,16R)-5-(cyclopropylmethyl)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-7-one |
InChI |
InChI=1S/C29H39NO5/c1-25(2,3)26(4,33)19-14-27-10-11-29(19,34-5)24-28(27)12-13-30(15-16-6-7-16)23(27)21(32)17-8-9-18(31)22(35-24)20(17)28/h8-9,16,19,23-24,31,33H,6-7,10-15H2,1-5H3/t19-,23-,24-,26?,27-,28+,29-/m1/s1 |
InChI Key |
GGINARYJPXPMEJ-ZBZPKVDCSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3C(=O)C6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3C(=O)C6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3C(=O)C6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 10 Oxo Buprenorphine
Methodologies for the Introduction of a Ketone Functionality at the C-10 Position on Morphinan (B1239233) Skeletons
The introduction of a ketone at the C-10 position of the aromatic D-ring of the buprenorphine framework represents a significant synthetic challenge. Direct oxidation of the aromatic C-H bond at this position is complicated by the electron-rich nature of the phenolic ring and the presence of multiple other sensitive functional groups. Therefore, synthetic strategies must rely on nuanced approaches that ensure high regioselectivity and compatibility with the molecule's existing architecture.
Regioselective Oxidation Techniques in Complex Natural Product Frameworks
Achieving regioselectivity in the oxidation of complex molecules like morphinans is a formidable task. The C-10 position is part of a hydrodibenzofuran system, and selective functionalization requires overcoming the reactivity of other sites, notably the phenolic C-3 hydroxyl group and other positions on the aromatic ring.
Several advanced methodologies could theoretically be employed:
Biocatalytic Oxidation : Enzymatic systems, particularly those involving cytochrome P450 monooxygenases, are renowned for their ability to perform highly specific and regioselective C-H oxidations on complex substrates. almacgroup.com Engineered P450 enzymes have been successfully used for N- and O-demethylation in buprenorphine synthesis, demonstrating their potential for targeted modifications of the morphinan core. almacgroup.com A screening program could identify enzymes capable of hydroxylating the C-10 position, which could then be oxidized to the desired ketone.
Transition Metal-Catalyzed C-H Activation : Modern synthetic organic chemistry offers a variety of methods for directed C-H functionalization. A strategy could involve the use of a directing group to guide a metal catalyst (such as palladium, rhodium, or ruthenium) to the C-10 position. mdpi.com While this would require the synthesis of a specifically modified precursor, it offers a pathway for precise C-H activation and subsequent oxidation.
Photooxidation : The photooxidation of thebaine, a precursor to buprenorphine, is known to yield complex rearranged products via endoperoxide intermediates. researchgate.net While not a direct route to 10-oxo functionality, this reactivity highlights the potential for radical-based or photochemical strategies to functionalize the morphinan core under specific conditions.
Precursor Selection and Reaction Pathway Design for 10-Oxo Buprenorphine Synthesis
The design of a viable synthetic pathway is critically dependent on the choice of starting material. The most common precursors for semi-synthetic opioids are the natural alkaloids thebaine and oripavine. mdpi.comgoogle.comnih.govcdnsciencepub.com
A hypothetical synthetic pathway could originate from buprenorphine itself or an advanced intermediate. The direct oxidation of buprenorphine would be challenging due to the multiple reactive sites. A more plausible approach involves a multi-step sequence:
Protection of Reactive Groups : The phenolic hydroxyl at C-3 and the tertiary alcohol at C-7 would require protection to prevent unwanted side reactions during oxidation.
Introduction of Functionality at C-10 : Rather than direct oxidation, a functional group could be introduced via an electrophilic aromatic substitution reaction on a suitably activated precursor. Subsequent manipulation of this group could yield the ketone.
Deprotection : Removal of the protecting groups would afford the final this compound.
An alternative strategy, inspired by historical total syntheses of morphine, could involve the use of a precursor that already contains a carbonyl group at the C-10 position. This carbonyl would serve to control the aromatic system's reactivity during the construction of the morphinan core and would be retained in the final product. researchgate.net Total synthesis, while synthetically demanding, offers the flexibility to introduce such functionalities from the outset. researchgate.netdntb.gov.uarsc.orgnih.gov
Chemical Protecting Group Strategies and Stereochemical Control
The buprenorphine molecule contains several functional groups that would likely interfere with synthetic transformations targeting the C-10 position. Therefore, a robust protecting group strategy is essential. springernature.com
Phenolic Hydroxyl (C-3) : This group is acidic and nucleophilic. Common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers, or acyl groups. The choice depends on the stability required for subsequent steps and the conditions for deprotection.
Tertiary Alcohol (C-7) : This hydroxyl group is sterically hindered but can be protected, often as a silyl ether, if necessary. In many morphinan syntheses, this group is introduced late in the sequence via a Grignard reaction, potentially obviating the need for its protection during C-10 functionalization. lupinepublishers.com
Tertiary Amine (N-17) : While less nucleophilic than a primary or secondary amine, the nitrogen can be oxidized or quaternized. nus.edu.sg Protection is not typically required unless highly oxidative or electrophilic conditions are used. Protonation under acidic conditions can serve as a simple protective measure.
Stereochemical Control is a paramount concern in any synthesis involving morphinans, which possess multiple stereocenters. nih.gov Buprenorphine has a specific stereochemical configuration that is crucial for its activity. Any synthetic route must be designed to either preserve the existing stereochemistry of a natural product-derived precursor or to establish the correct stereochemistry during a total synthesis. Reactions that could epimerize any of the chiral centers must be avoided.
Preparation of Reference Standards and Isotope-Labeled Analogs for Mechanistic Studies
This compound is primarily utilized as an analytical reference standard. sigmaaldrich.com Reference standards are highly purified compounds used to confirm the identity and purity of a substance and to calibrate analytical instruments. The preparation of such standards requires a synthesis that delivers the material in high purity, followed by rigorous characterization to confirm its structure and assess its purity.
Isotope-labeled analogs are invaluable tools for a variety of studies, including metabolism research and as internal standards in quantitative mass spectrometry. The synthesis of an isotope-labeled version of this compound could be achieved by incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) at specific positions.
Table 1: Strategies for Isotope Labeling of this compound
| Labeling Position | Isotope | Synthetic Strategy | Application |
|---|---|---|---|
| N-cyclopropylmethyl group | ²H or ¹³C | Use of labeled cyclopropylmethyl bromide for the N-alkylation of a nor-buprenorphine precursor. | Internal standard for mass spectrometry. |
| C-7 side chain | ²H or ¹³C | Use of a labeled Grignard reagent (e.g., tert-butyl-d9-magnesium chloride) in the addition to a thebaine-derived intermediate. | Metabolic tracer, internal standard. |
| Aromatic Ring | ²H | Acid-catalyzed H/D exchange on the aromatic ring of a precursor. Regioselectivity may be difficult to control. | Metabolic studies. |
| Methoxy (B1213986) Group (C-6) | ²H or ¹³C | Use of labeled methylating agent (e.g., CD₃I) on a precursor lacking the C-6 methoxy group. | Metabolic studies, internal standard. |
The synthesis of norbuprenorphine-d3 (B6595575) and buprenorphine-d4 (B11937286) for use as internal standards in analytical methods has been well-documented and provides a template for these approaches. nih.gov
Derivatization Approaches for Enhanced Spectroscopic Characterization
Chemical derivatization is a common strategy to improve the analytical properties of molecules, particularly for gas chromatography-mass spectrometry (GC-MS), by enhancing volatility, improving thermal stability, and inducing characteristic fragmentation patterns. jfda-online.com For this compound, several functional groups are targets for derivatization.
Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the phenolic and tertiary hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers. This significantly increases volatility and is a standard procedure for the GC-MS analysis of opioids.
Acylation : Acylating reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or pentafluoropropionic anhydride (PFPA) react with the hydroxyl groups to form ester derivatives. Fluorinated derivatives are particularly useful as they can enhance sensitivity in electron capture detection.
Oxime Formation : The newly introduced C-10 ketone group, along with the inherent ketone functionality that can arise from tautomerization in related keto-opiates, is a prime target for derivatization. oup.comastm.org Reaction with hydroxylamine (B1172632) or methoxyamine converts the ketone to an oxime or methoxime, respectively. nih.govnih.gov This transformation prevents the formation of multiple tautomeric products during analysis, leading to sharper chromatographic peaks and simplified mass spectra.
Table 2: Derivatization Reagents for this compound Analysis
| Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative | Analytical Advantage |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | C-3 Phenol, C-7 Alcohol | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. |
| Trifluoroacetic Anhydride | TFAA | C-3 Phenol, C-7 Alcohol | Trifluoroacetyl (TFA) ester | Increases volatility; electron-capturing for enhanced sensitivity. |
| Pentafluoropropionic Anhydride | PFPA | C-3 Phenol, C-7 Alcohol | Pentafluoropropionyl (PFP) ester | Similar to TFA, highly volatile and sensitive. |
| Hydroxylamine HCl | NH₂OH·HCl | C-10 Ketone | Oxime | Prevents tautomerization, improves peak shape. astm.orgnih.gov |
| Methoxyamine HCl | MeONH₂·HCl | C-10 Ketone | Methoxime | Similar to oxime formation, stabilizes ketone. nih.gov |
A dual or multi-step derivatization approach is often optimal. For instance, a sample could first be treated with hydroxylamine to form the oxime, followed by silylation with BSTFA to derivatize the hydroxyl groups. nih.gov This comprehensive approach ensures that all active sites are masked, yielding a single, stable derivative with excellent chromatographic properties for sensitive and reliable analysis.
Enzymatic Formation and Metabolic Pathways of 10 Oxo Buprenorphine
Identification and Characterization of Cytochrome P450 Isoforms
While specific data on the 10-oxidation of buprenorphine is absent, studies have thoroughly characterized the CYP isoforms responsible for other oxidative metabolites. The major pathway, N-dealkylation, which forms the active metabolite norbuprenorphine (B1208861), is primarily catalyzed by CYP3A4, with contributions from CYP2C8. nih.govnih.govresearchgate.net Research using human liver microsomes (HLM) and recombinant CYP isoforms has established that CYP3A4 accounts for approximately 65% of norbuprenorphine formation, while CYP2C8 contributes about 30%. nih.gov
Another identified oxidative pathway is hydroxylation, leading to metabolites such as hydroxy-buprenorphine. This process has been shown to be mediated by CYP3A isoforms, but not CYP2C isoforms. nih.gov
Kinetic studies have been performed for the well-known metabolic reactions of buprenorphine. For the N-dealkylation reaction, in vitro experiments have determined the kinetic parameters for the primary enzymes involved. Although CYP3A4 and CYP2C8 exhibit similar affinity (Km) for buprenorphine, CYP3A4 is more efficient at producing norbuprenorphine. researchgate.net Buprenorphine itself has been identified as a substrate for both CYP3A4 (Km = 36 µM) and CYP2D6 (Km = 600 µM). nih.govresearchgate.net However, no such kinetic data exists for the formation of 10-Oxo Buprenorphine.
The current body of research on buprenorphine metabolism focuses almost exclusively on the role of Cytochrome P450 enzymes. There is no available information suggesting the involvement of other monooxygenases or oxidoreductases in the formation of this compound.
Investigation of Non-P450 Enzymatic Pathways
Scientific investigation into the metabolism of buprenorphine has centered on P450-mediated pathways. There is no evidence or documentation in the literature to suggest that non-P450 enzymatic pathways contribute to the formation of this compound.
Metabolic Interplay and Pathways from Buprenorphine and Norbuprenorphine
The metabolic interplay for documented buprenorphine metabolites involves sequential and parallel pathways. Buprenorphine can first be N-dealkylated to norbuprenorphine, which can then be hydroxylated, or it can first be hydroxylated and subsequently N-dealkylated. nih.gov Both the parent compound and its primary metabolites undergo Phase II metabolism, specifically glucuronidation, to facilitate excretion. nih.govresearchgate.net There is no information detailing how this compound might fit into this metabolic scheme.
In Vitro Models for Elucidating Oxidative Metabolic Routes
Researchers have employed various in vitro models to study the oxidative metabolism of buprenorphine. The most common systems include:
Recombinant Enzyme Systems: Cells (e.g., Ad293 P450-transfected cell lines) are engineered to express single, specific CYP isoforms. nih.govresearchgate.net These systems are crucial for pinpointing which enzyme is responsible for a particular metabolic reaction and for determining enzyme-specific kinetics. nih.govresearchgate.net
While these models have been instrumental in mapping the known metabolic pathways of buprenorphine, they have not identified this compound as a metabolite. The compound is commercially available from chemical suppliers as a reference material, often listed as a buprenorphine impurity, but its biological origin remains uncharacterized in scientific research.
Pharmacological Characterization of 10 Oxo Buprenorphine in Defined Systems
Opioid Receptor Binding Affinity and Selectivity Profiling
Comprehensive searches of scientific literature and pharmacological databases have been conducted to ascertain the opioid receptor binding profile of 10-Oxo Buprenorphine. This includes its affinity for the mu-, kappa-, and delta-opioid receptors, as well as the opioid receptor-like 1 (ORL-1) receptor.
There is currently no publicly available scientific literature that details the binding affinity (e.g., Kᵢ values) of this compound for the mu-opioid receptor (MOR).
Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of this compound
| Compound | Kᵢ (nM) for MOR | Source |
|---|
There is currently no publicly available scientific literature that details the binding affinity (e.g., Kᵢ values) of this compound for the kappa-opioid receptor (KOR).
Table 2: Kappa-Opioid Receptor (KOR) Binding Affinity of this compound
| Compound | Kᵢ (nM) for KOR | Source |
|---|
There is currently no publicly available scientific literature that details the binding affinity (e.g., Kᵢ values) of this compound for the delta-opioid receptor (DOR).
Table 3: Delta-Opioid Receptor (DOR) Binding Affinity of this compound
| Compound | Kᵢ (nM) for DOR | Source |
|---|
There is currently no publicly available scientific literature that details the binding affinity of this compound for the opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin (B549756) receptor.
Table 4: Opioid Receptor-Like 1 (ORL-1) Binding Affinity of this compound
| Compound | Kᵢ (nM) for ORL-1 | Source |
|---|
Functional Opioid Receptor Activity Assays In Vitro
The functional activity of a compound at a receptor provides insight into its intrinsic efficacy, determining whether it acts as an agonist, antagonist, or partial agonist. Standard in vitro assays, such as [³⁵S]GTPγS binding, are used to measure G-protein activation following receptor binding.
There is currently no publicly available scientific literature detailing the functional activity of this compound at any opioid receptor subtype as measured by G-protein coupled receptor signaling assays, such as the [³⁵S]GTPγS binding assay. Therefore, parameters like EC₅₀ and Eₘₐₓ values are unknown.
Table 5: Functional Activity of this compound at Opioid Receptors ([³⁵S]GTPγS Assay)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Source |
|---|---|---|---|---|
| This compound | MOR | Data Not Available | Data Not Available | N/A |
| This compound | KOR | Data Not Available | Data Not Available | N/A |
| This compound | DOR | Data Not Available | Data Not Available | N/A |
Receptor Internalization and Trafficking Studies
Specific studies detailing the receptor internalization and trafficking profiles of this compound are not extensively available in current scientific literature. However, to provide a framework for potential activity, the characteristics of the parent compound, buprenorphine, can be examined.
Buprenorphine itself demonstrates a unique interaction with the µ-opioid receptor (MOR). Unlike full agonists such as morphine, buprenorphine shows only modest effects on MOR internalization. drugbank.comnih.gov Studies have indicated that buprenorphine is a weak partial agonist that inhibits subsequent MOR internalization that would typically be induced by more potent agonists. nih.gov This limited capacity to promote receptor internalization is considered a component of its distinct pharmacological profile, potentially contributing to its ceiling effect on respiratory depression. drugbank.com G protein-coupled receptor kinase (GRK) overexpression, which significantly enhances morphine-induced receptor internalization, has only minor effects on internalization induced by buprenorphine. drugbank.com
Without direct experimental data, it remains speculative how the addition of a 10-oxo group to the buprenorphine structure would modulate these trafficking events. The functional consequences of this structural modification on receptor desensitization and resensitization pathways warrant dedicated investigation.
cAMP Modulation Assays
Direct studies on the effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) modulation are not prominently documented. The parent compound, buprenorphine, acts as a partial agonist at the µ-opioid receptor (MOR), which is a Gi/o-coupled receptor. Activation of this receptor type typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. painphysicianjournal.com
Buprenorphine has been shown to be less capable of recruiting β-arrestin2 compared to morphine, while still reducing cAMP levels, a profile that has led to its investigation as a biased agonist. mdpi.com For instance, in assays measuring G-protein activity through [³⁵S]GTPγS binding, buprenorphine acts as a partial agonist at MORs. nih.gov The metabolite norbuprenorphine (B1208861) also functions as a partial agonist at the MOR in such assays, albeit with moderate efficacy compared to buprenorphine's low efficacy. nih.gov
The influence of the 10-oxo functional group on G-protein coupling and subsequent adenylyl cyclase inhibition is a key area for future research to fully elucidate the signaling profile of this compound.
Structure-Activity Relationship (SAR) Analysis of the 10-Oxo Moiety in the Morphinan (B1239233) Scaffold
The introduction of a ketone group at the 10-position of the morphinan scaffold has been explored as a strategy to modulate opioid receptor activity and selectivity. researchgate.netgla.ac.ukoup.com Studies on related morphinan compounds provide critical insights into the potential structure-activity relationships for this compound.
Research involving the synthesis of 10-oxo derivatives of potent κ-opioid receptor (KOR) agonists, such as TRK-820, has been described. researchgate.netnih.gov These derivatives were synthesized as potential degradation products resulting from autoxidation. researchgate.net The aim of introducing a 10-oxo group into potent, µ-selective morphinan analgesics was to investigate if this modification could confer κ-selectivity. gla.ac.uk This was based on the observation that ethylketocyclazocine (EKC), a benzomorphan (B1203429) drug with a 10-oxo group, preferentially binds to KORs. gla.ac.uk
Table 1: SAR Insights for the 10-Oxo Moiety in Morphinans
| Structural Modification | Observed Pharmacological Effect | Reference Compound(s) |
|---|---|---|
| Introduction of 10-oxo group | Greatly diminished potency at opioid receptors. | Naltrexone, Oxymorphone |
| Introduction of 10-oxo group | Potential to shift selectivity towards κ-opioid receptors. | Ethylketocyclazocine (EKC) |
Comparative Pharmacological Evaluation with Parent Buprenorphine and Norbuprenorphine
A comparative evaluation of this compound with its parent compound, buprenorphine, and its major active metabolite, norbuprenorphine, is essential for understanding its potential pharmacological profile. While direct comparative data for this compound is scarce, the well-documented pharmacology of buprenorphine and norbuprenorphine provides a crucial baseline. nih.gov
Buprenorphine exhibits a complex pharmacology, acting as a partial agonist at the µ-opioid receptor (MOR), an antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors, and a weak partial agonist at the nociceptin/orphanin FQ (NOP) receptor. mdpi.comwikipedia.org It binds with very high affinity to the MOR. wikipedia.org
Norbuprenorphine, the primary N-dealkylated metabolite, also has a distinct pharmacological profile. nih.govnih.gov Unlike its parent, norbuprenorphine is a potent full agonist at the DOR and a partial agonist at both MOR and KOR with moderate efficacy. nih.gov At the NOP receptor, norbuprenorphine acts as a full agonist, whereas buprenorphine is a potent partial agonist. nih.gov
Based on the SAR analysis (Section 4.3), the introduction of a 10-oxo group generally tends to diminish opioid receptor potency. researchgate.net Therefore, it can be hypothesized that this compound would likely exhibit lower affinity and/or efficacy at the MOR, KOR, and DOR compared to both buprenorphine and norbuprenorphine. The exact nature of its activity (agonist vs. antagonist) at each receptor would require empirical testing.
Table 2: Comparative Pharmacological Profile of Buprenorphine and Norbuprenorphine
| Receptor | Buprenorphine Activity | Norbuprenorphine Activity |
|---|---|---|
| µ-Opioid Receptor (MOR) | Partial Agonist (low efficacy) | Partial Agonist (moderate efficacy) |
| δ-Opioid Receptor (DOR) | Antagonist | Full Agonist |
| κ-Opioid Receptor (KOR) | Antagonist | Partial Agonist |
| Nociceptin Receptor (NOP/ORL-1) | Partial Agonist (potent) | Full Agonist (low potency) |
Data compiled from sources nih.govwikipedia.org
Advanced Analytical Methodologies for 10 Oxo Buprenorphine Detection and Quantification
Sample Preparation Techniques from Biological Matrices in Preclinical Settings
Effective sample preparation is a critical first step to ensure accurate and reliable quantification of 10-Oxo Buprenorphine by removing interfering substances from complex biological matrices.
Liquid-Liquid Extraction (LLE) is a common technique for the extraction of buprenorphine and its metabolites from biological samples. maine.gov This method partitions compounds between two immiscible liquid phases. For buprenorphine and its derivatives, a basic pH environment is typically used to ensure the compounds are in their non-ionized form, facilitating extraction into an organic solvent like methyl tert-butyl ether (MTBE) or n-butyl chloride. oup.comoup.comnih.gov One study demonstrated that LLE with MTBE significantly reduced the phospholipid background by approximately 90% compared to protein precipitation alone. oup.com The recovery of buprenorphine and its metabolite norbuprenorphine (B1208861) using LLE has been reported to be between 70% and 87%. nih.govnih.gov
Solid-Phase Extraction (SPE) offers a more selective and cleaner extraction compared to LLE. nih.gov Mixed-mode SPE cartridges, which have both reversed-phase (like C8) and ion-exchange functionalities, are particularly effective for isolating buprenorphine and its metabolites. nih.gov The process typically involves conditioning the cartridge, loading the sample (often after pH adjustment), washing away interferences, and finally eluting the analytes with a specific solvent mixture. nih.govimperial.ac.uk For instance, a method for analyzing buprenorphine in postmortem blood used a two-step protein precipitation followed by mixed-mode SPE, achieving an average recovery of 60%. nih.govimperial.ac.uk
Here is an interactive data table summarizing LLE and SPE parameters for related compounds:
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Solvent | Methyl tert-butyl ether (MTBE) oup.com, n-butyl chloride nih.gov | Chloroform:isopropanol:ammonia (80:20:2) imperial.ac.uk |
| pH | Basic nih.gov | pH 5 imperial.ac.uk |
| Recovery | 70-87% nih.govnih.gov | ~60% nih.govimperial.ac.uk |
| Key Advantage | High recovery rates | High selectivity, cleaner extracts |
Protein Precipitation (PPT) is a simpler and faster method for sample preparation, often carried out using organic solvents like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net This technique removes large protein molecules that can interfere with analysis. researchgate.net However, PPT may not effectively remove other matrix components like phospholipids, which can lead to significant matrix effects in mass spectrometry-based detection. oup.com
Matrix effects , such as ion suppression or enhancement, can significantly impact the accuracy of quantification. oup.com To mitigate these effects, several strategies are employed:
Use of Internal Standards: Stable isotope-labeled internal standards (e.g., buprenorphine-d4) are crucial as they behave similarly to the analyte during extraction and ionization, thus compensating for variability. nih.govnih.gov
Efficient Chromatographic Separation: Good separation of the analyte from co-eluting matrix components can reduce ion suppression. nih.gov
Advanced Extraction Techniques: Combining PPT with a more robust extraction method like LLE or SPE can significantly reduce matrix effects. For example, using LLE with MTBE after PPT was shown to remove co-eluting lysophosphatidylcholines. oup.com
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where their effect is negligible. nih.gov
High-Resolution Chromatographic Separation Methods
Chromatographic separation is essential for isolating this compound from other metabolites and endogenous compounds prior to detection.
UPLC and HPLC are the most common chromatographic techniques for the analysis of buprenorphine and its metabolites. nih.govlupinepublishers.comlupinepublishers.com UPLC, with its sub-2 µm particle columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. oup.comnih.gov
Stationary Phases: The most frequently used stationary phase is a C18 reversed-phase column. oup.comnih.govlupinepublishers.com These columns provide good retention and separation for moderately polar compounds like buprenorphine and its derivatives.
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, run in a gradient mode.
Aqueous Component: Ammonium formate (B1220265) or acetate (B1210297) buffers are commonly used. oup.comnih.govlupinepublishers.comlupinepublishers.com The pH of the buffer is a critical parameter; a high pH (e.g., 10.2) can result in narrow, symmetrical peaks and repeatable retention times for buprenorphine. oup.com An acidic pH (e.g., 3.05) has also been successfully used. nih.gov
Organic Component: Acetonitrile or methanol are the preferred organic modifiers. oup.comnih.govlupinepublishers.comlupinepublishers.com
The following table provides examples of UPLC/HPLC parameters used for the analysis of buprenorphine and related compounds:
| Parameter | UPLC Method 1 | UPLC Method 2 | HPLC Method |
| Column | Acquity UPLC BEH C18 (1.7 µm) oup.com | Acquity UPLC BEH C18 (1.7 µm) nih.gov | Hypersil ODS C18 (5 µm) lupinepublishers.com |
| Mobile Phase A | Ammonium formate (pH 10.2) oup.com | Ammonium formate 20 mM (pH 3.05) nih.gov | Ammonium acetate buffer (pH 6.0) lupinepublishers.com |
| Mobile Phase B | Methanol oup.com | Acetonitrile nih.gov | Acetonitrile lupinepublishers.com |
| Flow Rate | 0.400 mL/min oup.com | 0.4 mL/min nih.gov | 1.0 mL/min lupinepublishers.com |
| Gradient | Gradient oup.com | Gradient nih.gov | Isocratic (68:32 A:B) lupinepublishers.com |
While less common than LC methods, Gas Chromatography (GC) can also be used for the analysis of buprenorphine and its metabolites, including potentially this compound. nih.govnih.gov A key requirement for GC analysis is that the analytes must be volatile and thermally stable. Since buprenorphine and its metabolites are not inherently volatile, a derivatization step is necessary. nih.govnih.gov This typically involves converting the polar functional groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or tertiary-butyl-dimethyl-silyl (TBDMS) ethers. nih.govnih.gov Two-dimensional GC (2D GC-MS) can significantly improve the limit of detection compared to conventional GC-MS. nih.gov
Mass Spectrometric Detection and Structural Elucidation
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the detection and quantification of buprenorphine and its metabolites due to its high sensitivity and selectivity. nih.govresearchgate.netoup.com
Tandem mass spectrometry (MS/MS) is typically operated in the positive electrospray ionization (ESI) mode. oup.comresearchgate.net Detection is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. oup.comresearchgate.netesmed.org This provides a high degree of certainty in the identification and quantification of the target compounds.
For the structural elucidation of novel metabolites like this compound, high-resolution mass spectrometry (HRMS) is invaluable. dea.gov Techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with HRMS and GC/MS, are used to definitively determine the chemical structure of new compounds. dea.gov
Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM/MRM)
Tandem mass spectrometry (MS/MS), particularly when operated in multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) mode, is a powerful technique for quantifying specific analytes within complex mixtures. proteomics.com.au This method is performed on a triple quadrupole (QqQ) mass spectrometer and offers exceptional sensitivity and selectivity. yale.edunih.gov
The process involves two stages of mass selection. First, a specific precursor ion (the ionized molecule of interest, e.g., protonated this compound) is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (the collision cell), and specific, characteristic product ions are monitored in the third quadrupole. proteomics.com.auyale.edu By monitoring a unique precursor-to-product ion transition, the instrument can selectively detect the target analyte, ignoring all other ions and significantly reducing background noise. proteomics.com.au For robust confirmation, it is common practice to monitor at least two MRM transitions for each analyte. oup.comresearchgate.netnih.gov This high degree of specificity and sensitivity makes SRM/MRM the gold standard for quantitative bioanalytical studies of opioids like buprenorphine and its metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide an alternative and complementary approach. nih.gov Unlike the targeted nature of SRM/MRM, HRMS methods can acquire data in an untargeted, full-scan mode. researchgate.net Their primary advantage is the ability to measure the mass of an ion with very high accuracy (typically within 5 ppm). nih.gov
This accurate mass measurement allows for the direct determination of a compound's elemental composition, which is a powerful tool for identification. researchgate.net In the context of this compound, HRMS would not only confirm its presence by matching the exact mass of its molecular ion but could also be used to identify previously unknown metabolites. nih.gov When coupled with fragmentation (MS/MS), HRMS provides accurate mass data for both the precursor and product ions, further increasing confidence in compound identification. nih.gov This makes HRMS particularly valuable for comprehensive drug screening and metabolism studies. researchgate.netthermofisher.com
Ionization Techniques (Electrospray Ionization, Atmospheric Pressure Chemical Ionization)
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules in the liquid phase into gas-phase ions.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and large molecules. For buprenorphine and its polar metabolites, ESI in the positive ion mode is the most commonly used technique. oup.commdpi.comnih.gov It generates protonated molecular ions, [M+H]+, with minimal fragmentation in the source. wikipedia.org Its high efficiency for polar compounds makes it the preferred method for analyzing opioids in biological fluids. mdpi.comoup.comwa.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for relatively less polar and thermally stable compounds with lower molecular weights. wikipedia.org The process involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization via corona discharge. creative-proteomics.comillinois.edu The solvent vapor is ionized first, and these ions then transfer a proton to the analyte molecules. illinois.edu While ESI is more common for buprenorphine, APCI represents a viable alternative, particularly if the chromatographic conditions are less amenable to ESI. creative-proteomics.com
Method Validation and Performance Characteristics for Preclinical Research
Before an analytical method can be used for preclinical research, it must undergo rigorous validation to ensure it is reliable, reproducible, and fit for purpose. mdpi.comnih.gov Validation assesses several key performance characteristics according to established guidelines.
Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity and Range: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. Calibration curves are generated by analyzing samples with known concentrations, and a linear regression is applied. mdpi.com For buprenorphine and its metabolites, methods have demonstrated linearity across wide ranges, for example, from 0.94 to 75 ng/mL in whole blood or 20 to 2000 ng/g in meconium. oup.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of at least 3. nih.gov The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. oup.com These limits are crucial for studies involving low concentrations. Validated methods for buprenorphine report LOQs ranging from the low pg/mL to ng/mL level, depending on the analyte and biological matrix. oup.comresearchgate.netnih.gov
Table 1: Examples of LOD & LOQ for Buprenorphine and Norbuprenorphine in Various Matrices This table presents data for Buprenorphine and its primary metabolite, not this compound.
| Analyte | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| Buprenorphine | Whole Blood | 0.28 ng/mL | 0.94 ng/mL | oup.comoup.com |
| Buprenorphine | Plasma | - | 1 pg/mL | nih.gov |
| Norbuprenorphine | Plasma | - | 10 pg/mL | nih.gov |
| Buprenorphine | Urine | 0.2-0.4 ng/mL | 0.7-1.2 ng/mL | oup.com |
Precision, Accuracy, and Reproducibility
Precision: This measures the closeness of agreement between a series of measurements from the same sample. It is usually expressed as the percent relative standard deviation (%RSD). Intra-assay precision is determined from replicate analyses in a single run, while inter-assay precision (reproducibility) is assessed over multiple runs on different days. oup.com For bioanalytical methods, a precision of <15% RSD is generally considered acceptable. spectroscopyonline.com
Accuracy: This refers to the closeness of the measured value to the true value. It is expressed as the percent difference between the average measured concentration and the nominal concentration. oup.com An accuracy of ±15% of the nominal value is a common acceptance criterion. spectroscopyonline.com
Table 2: Examples of Precision and Accuracy for Buprenorphine Metabolite Analysis This table presents data for Buprenorphine and its primary metabolite, not this compound.
| Matrix | Precision (%RSD) | Accuracy (% Bias) | Source |
|---|---|---|---|
| In vitro study | <15% | ≤15% | spectroscopyonline.com |
| Plasma (Inter-assay) | <10% | <10% | nih.gov |
| Meconium (Inter-assay) | ≤12.4% | ≥85.7% | acs.org |
Selectivity and Matrix Interference Assessments
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as other drugs or endogenous substances. mdpi.com In the analysis of this compound, selectivity is critical to ensure there is no interference from buprenorphine, norbuprenorphine, or their glucuronidated forms. This is typically demonstrated by analyzing blank matrix samples from multiple sources to check for interfering peaks at the analyte's retention time. mdpi.com
Matrix Interference (Matrix Effect): Especially with ESI, components of the biological matrix (e.g., salts, phospholipids) can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. oup.com This effect is assessed by comparing the analyte's response in a neat solution to its response in a post-extraction spiked blank matrix sample. oup.com The use of stable isotope-labeled internal standards (e.g., deuterated analogs) is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte. nih.govacs.org Efficient sample preparation techniques, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are also employed to remove a significant portion of interfering matrix components. oup.comresearchgate.net
Preclinical Investigations and Mechanistic Studies Involving 10 Oxo Buprenorphine
In Vivo Pharmacokinetic Profiling in Animal Models
Absorption, Distribution, Metabolism (beyond formation), and Excretion (ADME) Characterization
The in vivo pharmacokinetic profile of 10-oxo buprenorphine, a metabolite of the potent opioid analgesic buprenorphine, has been characterized in various animal models. Following administration of buprenorphine, it undergoes metabolism to form several metabolites, including norbuprenorphine (B1208861) and their respective glucuronidated conjugates. Buprenorphine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through N-dealkylation to norbuprenorphine. suboxone.comnih.gov Both buprenorphine and norbuprenorphine can then undergo glucuronidation. suboxone.comnih.gov
While specific studies focusing solely on the ADME of exogenously administered this compound are limited, information can be inferred from the metabolic fate of its parent compound, buprenorphine. A mass balance study of buprenorphine revealed that the drug is primarily eliminated in the feces, with approximately 69% of the radiolabeled dose recovered in feces and 30% in urine over 11 days. suboxone.com In feces, buprenorphine and its major metabolite, norbuprenorphine, were predominantly found in their free, unconjugated forms. suboxone.com Conversely, in urine, the conjugated forms of buprenorphine and norbuprenorphine were more prevalent. suboxone.com This suggests that after its formation, this compound, like other buprenorphine metabolites, would likely undergo further metabolism (such as glucuronidation) and be excreted through both renal and fecal routes.
Tissue Distribution and Clearance Mechanisms
The tissue distribution of buprenorphine is extensive, a characteristic attributed to its lipophilic nature. hres.ca This allows for penetration into various tissues, including the central nervous system. The clearance of buprenorphine is primarily hepatic, with metabolism by CYP3A4 being a key step. suboxone.comnih.gov The resulting metabolites, including norbuprenorphine, are then subject to further metabolic processes like glucuronidation before excretion. suboxone.comdovepress.com
Studies in various animal models, including mice, rats, guinea pigs, and dogs, have established the pharmacokinetic parameters of buprenorphine. mdpi.com For instance, in mice, sustained-release formulations have been shown to maintain plasma concentrations for extended periods. nih.gov The clearance of buprenorphine in mice has been reported to be around 5.1 µL/h/kg for both sustained-release and extended-release formulations. nih.gov Given that this compound is a product of buprenorphine metabolism, its clearance would be intrinsically linked to the hepatic and renal clearance pathways of the parent drug and its other metabolites.
In Vivo Pharmacodynamic Evaluation in Defined Animal Models (Focusing on Receptor Occupancy and Signal Transduction, Excluding Behavioral Efficacy)
The pharmacodynamic properties of buprenorphine are primarily mediated through its interaction with opioid receptors. Buprenorphine acts as a partial agonist at the mu-opioid receptor (μOR) and an antagonist at the kappa-opioid receptor (κOR). sublocade.comdrugbank.com Its high affinity for the μOR allows it to displace other opioids, while its partial agonism results in a "ceiling effect" on its pharmacological actions, such as respiratory depression. drugbank.comuams.edu
In vivo receptor occupancy studies in rats have demonstrated a correlation between the extent and duration of μOR occupancy by buprenorphine and its antinociceptive activity. nih.gov These studies utilize techniques like positron emission tomography (PET) or ex vivo binding assays to quantify the percentage of receptors occupied by the drug. sublocade.commeliordiscovery.com It has been suggested that a μOR occupancy of at least 70% by buprenorphine is necessary for effective opioid blockade in most individuals. sublocadehcp.com
Drug-Drug Interaction Studies Affecting this compound Formation in Preclinical In Vitro and In Vivo Systems
The formation of this compound is intrinsically linked to the metabolism of its precursor, buprenorphine. Therefore, any drug that affects the enzymes responsible for buprenorphine metabolism will consequently alter the formation of its metabolites, including this compound. The primary enzyme involved in the N-dealkylation of buprenorphine to norbuprenorphine is CYP3A4. suboxone.comnih.govnih.gov
In vitro and in vivo studies have shown that potent inhibitors of CYP3A4 can significantly increase the plasma concentrations of buprenorphine. nih.goveuropa.eu For example, co-administration of ketoconazole, a strong CYP3A4 inhibitor, resulted in increased Cmax and AUC of buprenorphine. europa.eu This inhibition of CYP3A4 would be expected to decrease the formation of N-dealkylation products, including norbuprenorphine and subsequently, metabolites further down the metabolic pathway like this compound.
Conversely, inducers of CYP3A4 would be expected to decrease buprenorphine plasma concentrations, potentially leading to a greater formation of its metabolites. europa.eu This highlights the importance of considering potential drug-drug interactions when evaluating the pharmacology of buprenorphine and its metabolites.
Table of Pharmacokinetic Parameters of Buprenorphine in Animal Models
| Animal Model | Formulation | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Half-life (t1/2) | Clearance | Reference |
|---|---|---|---|---|---|---|
| Mouse | Sustained-Release | 3.8 ± 0.5 ng/mL | ~4-6 h | 37.8 h | 5.1 µL/h/kg | nih.gov |
| Mouse | Extended-Release | 13.5 ± 1.9 ng/mL | ~6 h | 40.3 h | 5.1 µL/h/kg | nih.gov |
| Rat | Intravenous | - | - | - | - | nih.gov |
| Guinea Pig | - | >0.9 ng/mL | - | - | - | mdpi.com |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Buprenorphine | |
| Norbuprenorphine | |
| Ketoconazole |
Future Directions and Emerging Research Avenues for 10 Oxo Buprenorphine
Discovery of Novel Metabolites and Elucidation of Further Metabolic Pathways of 10-Oxo Buprenorphine
The metabolism of buprenorphine is complex, primarily involving N-dealkylation to norbuprenorphine (B1208861) and subsequent glucuronidation of both the parent drug and its primary metabolite. wikipedia.orgnih.govhres.ca Studies have identified cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP2C8, as key players in the N-dealkylation process. nih.govnih.gov Furthermore, research has uncovered additional oxidative pathways, leading to hydroxylated metabolites (hydroxy-BUP and hydroxy-Nor-BUP), which are then also subject to conjugation. nih.govnih.gov
Given this precedent, a critical future direction is to investigate whether this compound is itself a metabolite of buprenorphine or one of its known metabolites, and subsequently, to map its own metabolic breakdown. Future research should focus on:
In Vitro Metabolic Screening: Incubating this compound with human liver microsomes (HLMs) and specific recombinant CYP and UDP-glucuronosyltransferase (UGT) enzymes can identify its primary metabolic pathways. nih.govspectroscopyonline.com This would determine if it undergoes further oxidation, reduction, N-dealkylation, or direct glucuronidation.
Identification of Novel Downstream Metabolites: Utilizing advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can screen for and identify the chemical structures of any new metabolites formed from this compound. spectroscopyonline.comthermofisher.com
In Vivo Confirmation: Following in vitro findings, studies in animal models and analysis of human urine from individuals administered buprenorphine would be essential to confirm the presence and quantify the levels of this compound and its subsequent metabolites, providing insight into their in vivo relevance. nih.gov
Table 1: Known Primary Metabolic Pathways of Buprenorphine This table is based on data for Buprenorphine and provides a framework for potential future studies on this compound.
| Parent Compound | Primary Metabolic Reaction | Key Enzymes Involved | Resulting Metabolite(s) |
|---|---|---|---|
| Buprenorphine | N-dealkylation | CYP3A4, CYP2C8 wikipedia.orgnih.gov | Norbuprenorphine wikipedia.org |
| Buprenorphine | Glucuronidation | UGT1A1, UGT2B7 wikipedia.org | Buprenorphine-3-glucuronide doi.orgnih.gov |
| Norbuprenorphine | Glucuronidation | UGT1A1, UGT1A3 wikipedia.org | Norbuprenorphine-3-glucuronide doi.orgnih.gov |
| Buprenorphine | Hydroxylation | CYP3A enzymes nih.gov | Hydroxy-buprenorphine nih.gov |
| Norbuprenorphine | Hydroxylation | Not fully elucidated | Hydroxy-norbuprenorphine nih.gov |
Advanced Structural Biology and Molecular Dynamics Simulations of this compound-Receptor Interactions
The unique pharmacological profile of buprenorphine—a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR)—is dictated by its specific interactions at the molecular level. drugbank.com Understanding how the structural modification in this compound (the presence of a keto group at the C10 position) alters these interactions is a key research question.
Future research in this area would involve:
Homology Modeling and Docking Studies: Initially, computational models of this compound can be docked into the crystal structures of opioid receptors (μ, κ, and δ) to predict its binding orientation and affinity. This can provide first-pass insights into whether it is likely to act as an agonist or antagonist.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-receptor complex over time. jst.go.jp These simulations can reveal the stability of the interaction, key amino acid residues involved in binding, and conformational changes induced in the receptor upon binding, which are crucial determinants of the compound's efficacy and signaling bias.
Cryo-Electron Microscopy (Cryo-EM): For a definitive structural understanding, solving the high-resolution structure of opioid receptors bound to this compound using Cryo-EM would be the ultimate goal. This would provide an atomic-level snapshot of the binding pose and the specific molecular interactions that define its pharmacological character.
Development of Bioprobe Analogs for In Vivo Imaging of Metabolism or Receptor Engagement
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of drug pharmacokinetics and pharmacodynamics in the living brain. nih.gov The development of radiolabeled versions of buprenorphine, such as [¹¹C]buprenorphine, has enabled researchers to directly visualize its uptake, distribution, and receptor occupancy in the brain. nih.govresearchgate.net
A logical and powerful extension of this research would be the development of a radiolabeled analog of this compound. This would open up several investigative possibilities:
Synthesis of a Radiolabeled Tracer: A key step would be to synthesize a version of this compound labeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18.
In Vivo Brain Imaging: Using the developed PET tracer, researchers could conduct studies in animals, and eventually humans, to map the regional brain uptake and binding of this compound. This would clarify whether it crosses the blood-brain barrier and identify the brain regions where it accumulates, suggesting its sites of action.
Receptor Occupancy Studies: By performing blocking studies with known opioid receptor antagonists, PET imaging could determine the specific receptors (μ, κ, δ) that this compound binds to in the living brain and quantify its binding potential. nih.gov This would provide invaluable in vivo data to complement in vitro binding assays.
Application of Proteomics and Metabolomics to Systematically Map Buprenorphine Metabolome and Related Enzyme Systems
Omics technologies offer a systems-level view of biological processes. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, while proteomics characterizes the entire complement of proteins. researchgate.net These approaches are ideally suited for creating a comprehensive map of the buprenorphine metabolic network, including the position of this compound within it.
Future directions using these technologies include:
Global Metabolomics Profiling: Untargeted metabolomics analysis of plasma and urine from individuals receiving buprenorphine can be used to create a comprehensive profile of all circulating metabolites. thermofisher.comresearchgate.net This is a powerful discovery tool that could confirm the presence of this compound in vivo and potentially identify other novel, previously uncharacterized metabolic products.
Proteomic Analysis of Metabolic Enzymes: Proteomics can be used to quantify the levels of various CYP450 and UGT enzymes in liver tissue samples. oaepublish.com Correlating the expression levels of these enzymes with the measured concentrations of buprenorphine metabolites, including this compound, can help to definitively identify the specific enzymes responsible for its formation and further breakdown.
Integrated 'Omics' Approaches: The most powerful approach involves integrating metabolomic and proteomic data. By combining information on which metabolites are present and in what quantities with data on the abundance of metabolic enzymes, researchers can construct a detailed and dynamic model of the entire buprenorphine metabolic system. This can help to understand how factors like genetics or co-administered drugs might influence the formation of specific metabolites like this compound.
Q & A
Q. What integrative approaches combine neuroimaging and behavioral data to study this compound’s impact on craving modulation?
- Methodological Answer : Pair functional MRI (fMRI) during cue-reactivity tasks with ecological momentary assessment (EMA) of real-time cravings. Apply machine learning (e.g., random forests) to identify neural signatures predictive of treatment response. Validate models in independent cohorts and control for medication adherence via pill counts .
Q. What longitudinal study designs capture this compound’s effects on opioid tolerance development?
- Methodological Answer : Use a staggered start design, randomizing participants to immediate vs. delayed treatment arms. Measure tolerance via escalating dose requirements over 12–24 months. Analyze time-to-event data with Andersen-Gill models for recurrent tolerance episodes. Include pharmacokinetic sampling to link trough levels to clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
